2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone
Description
2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone is a pyridine-derived ketone characterized by a chloro-substituted pyridyl ring attached to an ethyl group bearing a cyclohexyl substituent. The compound’s structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Notably, this compound has been discontinued by suppliers such as CymitQuimica (Ref: 10-F202719), limiting its current availability for laboratory use .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-cyclohexylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-14-10-12(8-9-16-14)13(17)7-6-11-4-2-1-3-5-11/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBROWUSHOAEPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-45-0 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-3-cyclohexyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone typically involves the reaction of 2-chloro-4-pyridine with a suitable cyclohexyl ethyl ketone precursor under specific reaction conditions. The reaction is often carried out in the presence of a base and a solvent, such as methanol or ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone vary in substituent chains, aromatic systems, and steric profiles. Below is a detailed comparison with three closely related compounds:
Structural Analogues
2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone (CAS: 898785-51-8)
- Key Differences :
- Substituent chain: Butyl group (C4) with a cyclohexyl group at the 4-position vs. ethyl group (C2) with cyclohexyl at the 2-position in the target compound.
- Impact: Longer alkyl chains increase lipophilicity and may reduce solubility in polar solvents. Availability: Discontinued .
2-Chloro-4-pyridyl isopropyl ketone (CAS: 898785-53-0)
- Key Differences :
- Substituent: Isopropyl group (branched C3) replaces the cyclohexyl-ethyl moiety.
- Impact : Reduced steric bulk compared to cyclohexyl derivatives, enhancing accessibility for reactions at the ketone group. Molecular weight is lower (183.64 g/mol vs. ~265–280 g/mol estimated for the target compound) .
Biphenyl-4-yl chloromethyl ketone (CAS: 635-84-7)
- Key Differences :
- Aromatic system: Biphenyl replaces the pyridyl ring.
- Impact : Increased aromaticity may enhance UV absorption and alter electronic properties (e.g., electron-withdrawing effects). The chloromethyl group offers distinct reactivity in alkylation reactions .
Data Table: Comparative Analysis
Notes
- Safety and Handling : All compounds discussed are intended for laboratory use only. Specific safety data (e.g., toxicity, flammability) are unavailable in the provided sources.
Biological Activity
Overview
2-Chloro-4-pyridyl (2-cyclohexyl)ethyl ketone, with the molecular formula C14H18ClNO, is a compound that exhibits significant biological activity. Its structure, characterized by a chloro group on the pyridyl ring and a cyclohexyl substituent, positions it as a valuable candidate in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to bind effectively to active sites, leading to inhibition or modulation of target proteins. This interaction can result in various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies indicate that it may exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide .
- Receptor Modulation : The unique steric and electronic properties imparted by the cyclohexyl group enhance its ability to interact with various receptors, potentially leading to therapeutic effects in conditions like pain and inflammation.
Biological Activity Data
A summary of relevant studies highlighting the biological activity of this compound is presented below:
Case Study 1: Anti-inflammatory Potential
In a study assessing the anti-inflammatory properties of various pyridine derivatives, this compound demonstrated significant inhibition of COX enzymes. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs due to its ability to modulate inflammatory pathways effectively.
Case Study 2: Cancer Research
Research into the binding affinity of this compound to the murine double minute 2 (MDM2) protein revealed promising results. MDM2 is a critical regulator of the p53 tumor suppressor pathway, and compounds that inhibit its function can have therapeutic implications in cancer treatment. The moderate binding affinity indicates potential for further optimization and development.
Applications in Research and Industry
The versatility of this compound extends beyond basic research into practical applications:
- Medicinal Chemistry : Its potential as an anti-inflammatory agent makes it a candidate for drug development targeting pain management and inflammatory diseases.
- Agricultural Chemistry : The compound may also find applications in agrochemicals due to its structural properties that allow interaction with biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
